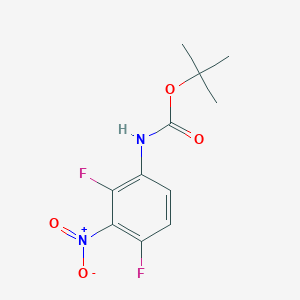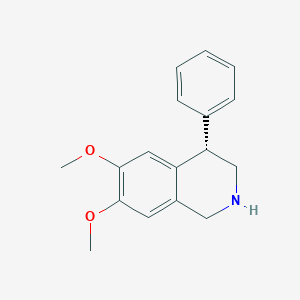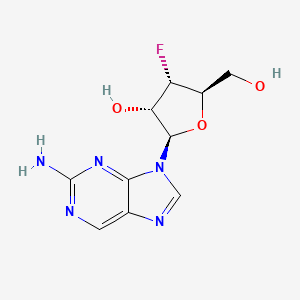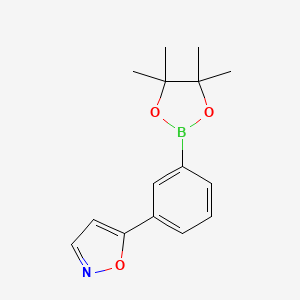
tert-Butyl (2,4-difluoro-3-nitrophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2,4-difluoro-3-nitrophenyl)carbamate is an organic compound with the molecular formula C11H13F2N2O4 It is a derivative of carbamate, featuring a tert-butyl group attached to a phenyl ring substituted with two fluorine atoms and a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2,4-difluoro-3-nitrophenyl)carbamate typically involves the reaction of 2,4-difluoro-3-nitroaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction parameters to ensure high yield and purity. The product is typically purified using recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
tert-Butyl (2,4-difluoro-3-nitrophenyl)carbamate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 2,4-difluoro-3-aminophenylcarbamate.
Substitution: Various substituted phenylcarbamates depending on the nucleophile used.
Hydrolysis: 2,4-difluoro-3-nitroaniline and tert-butyl alcohol.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl (2,4-difluoro-3-nitrophenyl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective modifications, making it valuable in the development of new chemical entities.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug design. The presence of the nitro group and fluorine atoms can enhance the biological activity and metabolic stability of drug candidates.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.
作用機序
The mechanism of action of tert-Butyl (2,4-difluoro-3-nitrophenyl)carbamate involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the nitro group can facilitate electron transfer processes, while the fluorine atoms can enhance binding affinity through hydrophobic interactions.
類似化合物との比較
Similar Compounds
- tert-Butyl (3-fluoro-2-nitrophenyl)carbamate
- tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate
- tert-Butyl (3-nitrophenyl)carbamate
Uniqueness
tert-Butyl (2,4-difluoro-3-nitrophenyl)carbamate is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of the nitro group and fluorine atoms provides a distinct electronic environment, making it a valuable compound for various applications.
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate and pharmacophore in scientific research and industrial applications.
特性
分子式 |
C11H12F2N2O4 |
|---|---|
分子量 |
274.22 g/mol |
IUPAC名 |
tert-butyl N-(2,4-difluoro-3-nitrophenyl)carbamate |
InChI |
InChI=1S/C11H12F2N2O4/c1-11(2,3)19-10(16)14-7-5-4-6(12)9(8(7)13)15(17)18/h4-5H,1-3H3,(H,14,16) |
InChIキー |
NIWDYRHQEVOEHF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=C(C(=C(C=C1)F)[N+](=O)[O-])F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1'-Benzylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11847242.png)




![[6-Methoxy-2-(4-methylphenyl)quinolin-4-yl]methanol](/img/structure/B11847266.png)


![{3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid](/img/structure/B11847283.png)


![2'-(Benzyloxy)-[1,1'-biphenyl]-3-amine](/img/structure/B11847320.png)
![2-Ethyl-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B11847327.png)

